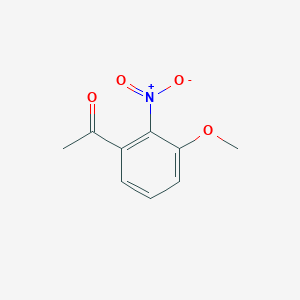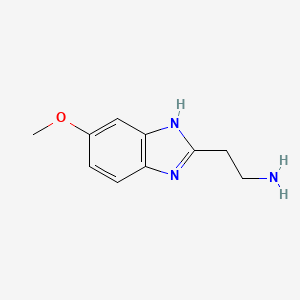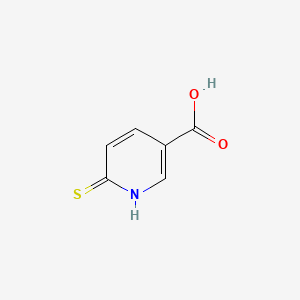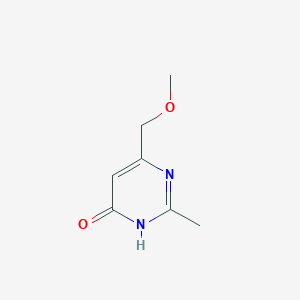
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine
Overview
Description
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are of significant interest due to their presence in many biological compounds, including nucleotides and several vitamins. The compound contains hydroxy, methoxymethyl, and methyl functional groups attached to the pyrimidine ring, which may influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be approached through various methods. For instance, the synthesis of 2-methylpyrimidin-4(3H)-ones and related compounds has been achieved by reacting ethyl alka-2,3-dienoates with acetamidine, yielding products in 60-70% yield . Similarly, 4,6-dichloro-2-methylpyrimidine, a related compound, has been synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination steps . These methods provide a foundation for the synthesis of this compound, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure and spectroscopic properties of pyrimidine derivatives have been extensively studied. For example, quantum chemical calculations have been used to elucidate the molecular structure and spectroscopic insights of 2-amino-4-methoxy-6-methylpyrimidine and related compounds . These studies typically involve density functional theory (DFT) and other computational methods to predict vibrational frequencies, electronic spectra, and molecular geometries. The presence of substituents such as hydroxy, methoxymethyl, and methyl groups can significantly affect the molecular structure by influencing electron distribution and steric interactions within the molecule.
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including tautomerization and hydrogen bonding, which can be influenced by the substituents on the ring. For instance, 4-hydroxypyrimidine exhibits tautomeric equilibrium with its ketonic forms, and this equilibrium has been studied using millimeterwave spectroscopy . The hydrogen bonding and amino-imino tautomerization of amino-methoxypyrimidines with acetic acid have also been investigated, revealing the effects of methoxy groups on these processes . These studies suggest that this compound may also participate in similar tautomeric and hydrogen bonding interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The presence of different substituents can alter properties such as melting points, solubility, and reactivity. For example, the synthesis of various 2-substituted-5,6(4)-dihydroxypyrimidines has led to the discovery of high-melting crystalline solids with considerable stability . The vibrational spectra of these compounds provide insights into their fundamental, combination, and overtone bands . Additionally, the electronic properties, such as HOMO and LUMO energies, can be determined through spectroscopic studies, which are essential for understanding the reactivity and potential applications of these compounds .
Safety and Hazards
properties
IUPAC Name |
4-(methoxymethyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-6(4-11-2)3-7(10)9-5/h3H,4H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJBACRSCZJCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



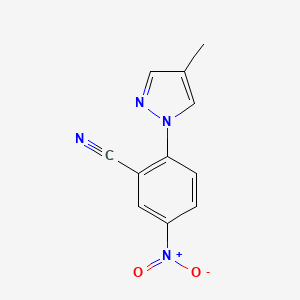
![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3022509.png)
![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3022510.png)


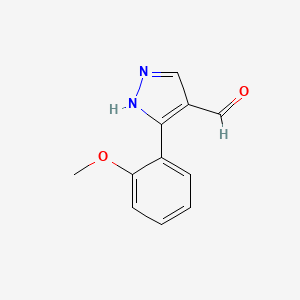
![[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B3022516.png)
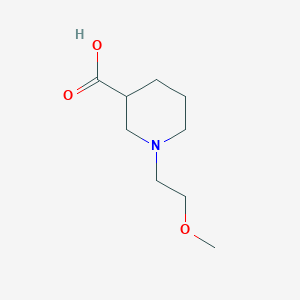
![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B3022518.png)
![2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid](/img/structure/B3022521.png)
![[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine](/img/structure/B3022522.png)
